N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide
Description
Properties
IUPAC Name |
N-[1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)14(11(3)16)12-5-4-6-13(9-12)7-8-15/h10,12,15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNQCHQTKVILRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of 1-(2-Hydroxyethyl)piperidine with isopropylamine and acetic anhydride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[1-(2-Oxoethyl)-piperidin-3-yl]-N-isopropyl-acetamide, while reduction may produce N-[1-(2-Hydroxyethyl)-piperidin-3-yl]-N-isopropyl-amine .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₂₄N₂O₂
- Molecular Weight : 228.336 g/mol
- CAS Number : 1289385-02-9
The compound features a piperidine ring substituted with a hydroxyethyl group and an isopropyl acetamide moiety, which contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry Applications
N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide has been investigated for its potential therapeutic effects. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Uses
- Neurological Disorders : Research indicates that compounds with piperidine structures may exhibit neuroprotective properties. This compound could be explored for its efficacy in treating conditions such as Alzheimer's disease or Parkinson's disease.
- Analgesics : Due to its structural similarity to known analgesics, it may possess pain-relieving properties, warranting further investigation in pain management studies.
Organic Synthesis Reagent
The compound can serve as a versatile reagent in organic synthesis, particularly in the preparation of other complex molecules. Its ability to act as a nucleophile due to the presence of the piperidine nitrogen makes it useful in various coupling reactions.
Synthesis Applications
- Formation of Amides : It can be utilized in the synthesis of amide derivatives, which are crucial in pharmaceuticals.
- Building Block for Drug Development : The compound can act as a building block for synthesizing more complex pharmaceutical agents, allowing for the exploration of structure-activity relationships (SAR).
Pharmacological Insights
Recent studies have highlighted the pharmacological potential of this compound. While comprehensive clinical data is limited, preliminary findings suggest several areas for exploration.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) is essential for assessing its viability as a therapeutic agent. Early-stage studies may focus on:
- Bioavailability : Investigating how well the compound is absorbed when administered.
- Metabolism : Identifying metabolic pathways and potential interactions with other drugs.
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, related compounds have provided insights into its potential applications:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated piperidine derivatives for neuroprotective effects; suggested similar compounds could enhance cognitive function. |
| Johnson et al. (2021) | Explored analgesic properties of structurally similar amides; indicated potential for pain relief applications. |
| Lee et al. (2019) | Studied synthetic routes for piperidine-based amides; highlighted versatility in organic synthesis. |
Mechanism of Action
The mechanism of action of N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide
- Structural Difference : This compound is the R-stereoisomer of the target molecule. Stereochemistry significantly impacts pharmacological activity, as seen in CNS-active compounds.
- Relevance : Highlights the importance of stereochemistry in drug design.
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
- Structural Difference : Replaces the piperidine ring with a pyrrolidine ring (5-membered vs. 6-membered). Pyrrolidine derivatives often exhibit enhanced metabolic stability but reduced conformational flexibility.
- Synthesis & Availability : Also discontinued, indicating similar production challenges as its piperidine counterpart .
Key Data :
Property Value Molecular Weight ~227.35 g/mol (estimated) Heterocycle Pyrrolidine
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide
- Structural Difference: Features a hydroxyimino group instead of the acetamide’s carbonyl and an ethyl group instead of isopropyl. Hydroxyimino groups are rare in CNS drugs due to stability concerns.
- Synthesis : Synthesized via two methods (A and B) with yields of 68% and 72%, respectively.
- Validation : Structure confirmed via NMR (Rf = 0.40) and HRMS .
Data Table: Comparative Overview of Analogs
Research Findings and Trends
- Stereochemical Impact : The R-isomer () and S-isomer () demonstrate the critical role of chirality in bioavailability and receptor binding.
- Heterocycle Flexibility : Piperidine derivatives generally offer better conformational adaptability than pyrrolidine analogs, which may explain their prevalence in CNS drug candidates .
- Functional Group Trade-offs: Hydroxyethyl groups improve solubility, while aminoethyl groups enhance target interaction but may introduce metabolic instability .
Biological Activity
N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
This compound is characterized by its piperidine core, which is known for its versatility in pharmacology. The presence of the hydroxyethyl group enhances its solubility and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. In vitro evaluations have demonstrated that piperidine derivatives exhibit significant activity against various pathogens. For instance, derivatives have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Bactericidal |
| 13 | 31.64 | - | DNA gyrase inhibitor |
| - | - | - | Synergistic with Ciprofloxacin |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities. Studies indicate that it can inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values reported at 31.64 μM and 2.67 μM, respectively . These findings suggest potential applications in treating bacterial infections and cancer.
Cancer Therapy Potential
Piperidine derivatives have been explored for their anticancer properties. One study demonstrated that a related compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The mechanism appears to involve apoptosis induction, making these compounds promising candidates for further development in oncology.
Alzheimer’s Disease Research
Research has also indicated that piperidine compounds may play a role in Alzheimer’s disease therapy by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown . This dual inhibition could lead to improved cognitive function in patients by enhancing cholinergic signaling.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide, and how is purity ensured?
- Synthesis Methods : A common approach involves coupling reactions using piperidine derivatives and acetamide precursors. For example, a piperidin-3-yl intermediate (e.g., N-[(3R)-pyrrolidin-3-yl]acetamide) can react with hydroxyl-ethyl groups under mild conditions in tetrahydrofuran (THF), catalyzed by bases like N,N-diisopropylethylamine .
- Purification : Prep-LCMS (preparative liquid chromatography-mass spectrometry) is critical for isolating the target compound and removing side products. LCMS data (e.g., observed m/z = 433.2 [M+H]⁺) confirms molecular identity and purity .
- Quality Control : Purity is validated via HPLC with UV detection, ensuring no related substances exceed thresholds (e.g., <0.1% impurities) .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Elucidation :
- NMR Spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and confirm substituent positions (e.g., piperidine ring protons at δ 1.09 ppm for isopropyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) or LCMS provides exact mass confirmation (e.g., m/z 276.37 for C₁₆H₂₄N₂O₂) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacological activity data for this compound across studies?
- Data Contradiction Analysis :
- Dose-Response Curves : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to rule out environmental variability .
- Receptor Binding Assays : Use radioligand displacement studies (e.g., with SR142801, a structurally related piperidine derivative) to compare binding affinities across models .
- Meta-Analysis : Cross-reference data with PubChem or NIST databases to identify outliers or methodological biases .
Q. What strategies are employed to study the compound’s interactions with biological targets (e.g., GPCRs or ion channels)?
- Mechanistic Probes :
- Mutagenesis : Introduce point mutations in target receptors (e.g., G protein-coupled receptors) to identify binding residues .
- Fluorescence Polarization : Track conformational changes in receptors upon compound binding .
- Computational Modeling : Molecular docking (e.g., using AutoDock Vina) predicts binding poses, validated by experimental IC₅₀ values .
Q. How is the compound’s metabolic stability evaluated in preclinical studies?
- In Vitro Assays :
- Microsomal Incubations : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via UPLC-QTOF-MS .
- CYP Inhibition Screening : Assess cytochrome P450 interactions to predict drug-drug interaction risks .
- Pharmacokinetic Profiling : Administer intravenously/orally to rodents, with plasma samples analyzed for bioavailability (AUC) and clearance rates .
Methodological Resources
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
